Benzoic acid;oxan-2-ylmethanol Benzoic acid;oxan-2-ylmethanol
Brand Name: Vulcanchem
CAS No.: 152711-52-9
VCID: VC16841796
InChI: InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-6-3-1-2-4-8-6/h1-5H,(H,8,9);6-7H,1-5H2
SMILES:
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

Benzoic acid;oxan-2-ylmethanol

CAS No.: 152711-52-9

Cat. No.: VC16841796

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid;oxan-2-ylmethanol - 152711-52-9

Specification

CAS No. 152711-52-9
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name benzoic acid;oxan-2-ylmethanol
Standard InChI InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-6-3-1-2-4-8-6/h1-5H,(H,8,9);6-7H,1-5H2
Standard InChI Key NZRIOYPAUBNIOX-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)CO.C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₃H₁₆O₉ and a molecular weight of 316.26 g/mol . Its IUPAC name, 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid, reflects the following structural features:

  • A benzoic acid backbone substituted with a hydroxyl group at the ortho position (C2).

  • A glycosidic bond at the para position (C5) linking the aromatic ring to a β-D-glucopyranose derivative (oxan-2-ylmethanol) .

Key Identifiers:

PropertyValue
SMILESC1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O
InChIKeyCBTFERBMQQAROP-UHFFFAOYSA-N
CAS RegistryNot explicitly reported
ChEBI IDCHEBI:190749

Structural Analysis

The sugar moiety (oxan-2-ylmethanol) adopts a chair conformation typical of β-D-glucopyranose, with hydroxyl groups at C3, C4, and C5 positions and a hydroxymethyl group at C6 . The glycosidic bond between the anomeric carbon (C1 of the sugar) and the phenolic oxygen of benzoic acid confers stability against hydrolysis under mild acidic conditions .

Synthesis and Derivatization Pathways

Industrial Synthesis of Benzoic Acid

Benzoic acid is predominantly synthesized via the partial oxidation of toluene using oxygen in the presence of manganese or cobalt naphthenates :
C₆H₅CH₃+1.5O₂catalystC₆H₅COOH+H₂O\text{C₆H₅CH₃} + 1.5\text{O₂} \xrightarrow{\text{catalyst}} \text{C₆H₅COOH} + \text{H₂O}

Glycosylation Strategies

The conjugation of benzoic acid to oxan-2-ylmethanol likely involves:

  • Protection of hydroxyl groups on the sugar (e.g., acetylation) to prevent undesired side reactions.

  • Activation of the phenolic hydroxyl on benzoic acid (e.g., using trichloroacetimidate).

  • Glycosidic bond formation under Koenigs-Knorr conditions (Ag₂CO₃ or BF₃·Et₂O catalysis) .

Challenges:

  • Stereoselectivity at the anomeric center.

  • Post-synthesis deprotection without degrading the labile ester group on benzoic acid.

Physicochemical Properties

Solubility and Partitioning

Benzoic acid exhibits limited aqueous solubility (2.59 × 10⁻² M/dm³ at 25°C) , but glycosylation enhances hydrophilicity due to the sugar’s polar hydroxyl groups. Experimental data for the conjugate are scarce, but analogous glycosides show:

  • Increased water solubility compared to parent aglycones.

  • pH-dependent partitioning: The ionized form (COO⁻) dominates above pH 4.2, enhancing aqueous solubility .

Comparative Solubility in Organic Solvents :

SolventBenzoic Acid Solubility (g/100 mL)
Chloroform12.3
Isobutyl Alcohol9.8
n-Hexane0.05

Note: Glycosides generally exhibit lower solubility in nonpolar solvents due to increased molecular polarity.

Thermal and Spectral Properties

  • Melting Point: Unreported for the conjugate; benzoic acid melts at 122.4°C .

  • UV-Vis Absorption: Benzoic acid absorbs at λₘₐₓ ≈ 230 nm (π→π* transition), with shifts expected upon glycosylation.

Research Gaps and Future Directions

  • Solubility Profiling: Systematic studies comparing the conjugate to benzoic acid in aqueous and organic media.

  • Biological Activity: Evaluation of antimicrobial, antioxidant, and pharmacokinetic properties.

  • Synthetic Optimization: Development of stereoselective glycosylation protocols to enhance yield and purity.

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